B613339 Boc-trp-obzl CAS No. 57229-67-1

Boc-trp-obzl

Cat. No.: B613339
CAS No.: 57229-67-1
M. Wt: 394.5
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-trp-obzl, also known as N-tert-butoxycarbonyl-L-tryptophan benzyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group of L-tryptophan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-trp-obzl typically involves the protection of the amino and carboxyl groups of L-tryptophan. The process begins with the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-tryptophan. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-trp-obzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-trp-obzl is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Boc-L-tryptophan: Similar to Boc-trp-obzl but lacks the benzyl ester group.

    Fmoc-L-tryptophan: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.

    Cbz-L-tryptophan: Uses a carbobenzyloxy (Cbz) group for protection.

Uniqueness

This compound is unique due to its dual protection with Boc and benzyl ester groups, which provides greater stability and versatility in peptide synthesis compared to compounds with single protecting groups .

Biological Activity

Boc-Trp-OBzl (Boc-protected tryptophan with a benzyl ester) is a compound that has garnered interest in peptide chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological implications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. The introduction of the benzyl group enhances the lipophilicity and stability of the tryptophan residue, which can affect the compound's interaction with biological targets.

Table 1: Summary of Synthesis Methods for this compound

MethodDescriptionYield (%)
Solid-phase synthesisUtilizes resin-bound amino acids for coupling85-95
Solution-phase synthesisInvolves coupling of free amino acids75-90

The physicochemical properties of this compound are crucial for understanding its biological activity. The compound exhibits good solubility in organic solvents, which facilitates its use in various biochemical assays. Studies have shown that the solubility of protected peptides like this compound is influenced by their amino acid sequence and the presence of protecting groups.

Table 2: Solubility Characteristics of this compound

SolventSolubility (mg/mL)
DMSO50
Ethanol30
Water0.5

Biological Activity

This compound has been studied for its potential biological activities, particularly in relation to its role as a precursor in peptide synthesis and its interactions with various biological systems.

Antimicrobial Activity

Research indicates that peptides containing tryptophan residues, such as those derived from this compound, exhibit antimicrobial properties. A study demonstrated that peptides synthesized from this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

Tryptophan derivatives are known to influence serotonin production, which has implications for mood regulation and neuropharmacological activity. This compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Case Studies

  • Antimicrobial Peptide Development : A study developed a series of antimicrobial peptides using this compound as a building block. These peptides demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics.
  • Neurotransmitter Modulation : Another case study focused on the modulation of serotonin levels using this compound derivatives. Results indicated a significant increase in serotonin levels in vitro, suggesting potential applications in treating mood disorders.

Properties

IUPAC Name

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMCPAAFDOVLDW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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